2-(3-Bromobenzyl)-1,3-propanediol

Description

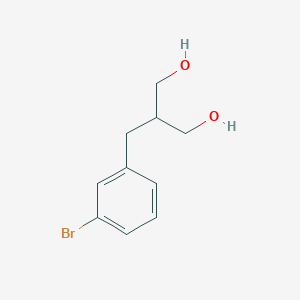

2-(3-Bromobenzyl)-1,3-propanediol is a brominated derivative of 1,3-propanediol, featuring a benzyl group substituted with bromine at the 3-position. The compound’s structure consists of a 1,3-propanediol backbone (two hydroxyl groups at positions 1 and 3) with a 3-bromobenzyl moiety attached to the central carbon. Bromine’s electron-withdrawing nature likely enhances stability and influences reactivity, making it valuable in synthetic chemistry and pharmaceutical intermediates [1].

Properties

Molecular Formula |

C10H13BrO2 |

|---|---|

Molecular Weight |

245.11 g/mol |

IUPAC Name |

2-[(3-bromophenyl)methyl]propane-1,3-diol |

InChI |

InChI=1S/C10H13BrO2/c11-10-3-1-2-8(5-10)4-9(6-12)7-13/h1-3,5,9,12-13H,4,6-7H2 |

InChI Key |

GPMQROAIJIAZOU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Br)CC(CO)CO |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Variations

Substituent Effects on the Benzyl Ring

- 2-[2-Bromo-5-(trifluoromethyl)benzyl]-1,3-propanediol (C₁₁H₁₂BrF₃O₂): Substituents: Bromine at position 2 and trifluoromethyl at position 5 on the benzyl ring. Molecular weight (313.113 g/mol) is higher due to fluorine atoms [1]. Applications: Likely used in agrochemicals or materials science due to its stability.

- 1-(4-Hydroxy-3-methoxyphenyl)-2-[4-(3-hydroxypropyl)-2-methoxyphenoxy]-1,3-propanediol (C₂₀H₂₆O₈): Substituents: Methoxy and hydroxy groups on aromatic rings, with a hydroxypropyl chain. Properties: Increased hydrophilicity due to multiple hydroxyl groups. Isolated from Ailanthus altissima, it demonstrates natural lignan complexity [8]. Applications: Potential antioxidant or anti-inflammatory agent in pharmaceuticals.

Backbone Modifications

2-(Bromomethyl)-2-(hydroxymethyl)-1,3-propanediol (C₅H₁₁BrO₃):

- Substituents: Bromomethyl and hydroxymethyl groups on the central carbon.

- Properties: Compact structure (MW 199.05 g/mol) with high reactivity, suitable for crosslinking in polymer chemistry [11].

Erythro- and threo-1,3-propanediol diastereomers :

- Example: Erythro-1-phenyl-2-phenyl derivatives from Akebia trifoliata.

- Properties: Stereochemistry influences biological activity; erythro forms often show higher bioactivity in lignans [13].

Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Solubility | Stability |

|---|---|---|---|---|---|

| 2-(3-Bromobenzyl)-1,3-propanediol | C₁₀H₁₃BrO₂ | ~245.12 (estimated) | 3-Bromobenzyl | Moderate in polar solvents | High (Br enhances stability) |

| 2-Bromo-2-nitro-1,3-propanediol | C₃H₆BrNO₄ | 199.99 | Bromo, nitro | Soluble in water, ethanol | Sensitive to heat/light [9] |

| 1-(3,4-Dimethoxyphenyl)-1,3-propanediol | C₁₁H₁₆O₄ | 212.24 | Dimethoxybenzyl | High in organic solvents | Stable under electrolysis [6] |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.